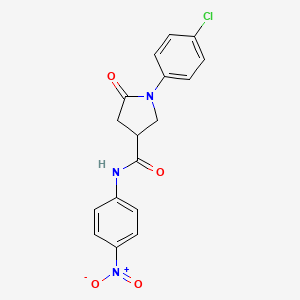
4-(2,4-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-dichlorobenzylidene)-1-phenyl-3,5-pyrazolidinedione, commonly known as DCPP, is a chemical compound that has been widely used in scientific research due to its unique properties. DCPP is a yellow crystalline substance that is soluble in organic solvents and has a molecular weight of 341.2 g/mol. This compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in research.
Mechanism of Action
DCPP has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the production of prostaglandins, which are involved in inflammation and pain. DCPP has also been shown to inhibit the activity of lipoxygenase, an enzyme that is involved in the production of leukotrienes, which are involved in inflammation and asthma.
Biochemical and Physiological Effects:
DCPP has been shown to have various biochemical and physiological effects. This compound has been shown to have anti-inflammatory, antitumor, and antimicrobial activities. DCPP has also been shown to have analgesic properties, which may be due to its inhibition of COX-2. Additionally, DCPP has been shown to have antioxidant properties, which may be due to its ability to scavenge free radicals.
Advantages and Limitations for Lab Experiments
DCPP has several advantages for use in lab experiments. This compound is readily available and can be synthesized using various methods. DCPP is also stable under normal laboratory conditions and can be stored for extended periods without degradation. However, DCPP has some limitations for use in lab experiments. This compound is highly toxic and should be handled with care. Additionally, DCPP may interfere with other biochemical assays, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of DCPP. One potential direction is the synthesis of DCPP derivatives with improved pharmacological properties. Another potential direction is the study of the mechanism of action of DCPP in more detail. Finally, DCPP could be used as a starting material for the synthesis of novel bioactive compounds with potential applications in medicine and materials science.
Synthesis Methods
DCPP can be synthesized using various methods, including the reaction of 2,4-dichlorobenzaldehyde with 1-phenyl-3,5-pyrazolidinedione in the presence of a catalyst. This reaction yields DCPP as a yellow crystalline solid with a high yield. Other methods of synthesis include the reaction of 2,4-dichlorobenzaldehyde with hydrazine hydrate, followed by the reaction with 1-phenyl-3,5-pyrazolidinedione.
Scientific Research Applications
DCPP has been widely used in scientific research due to its unique properties. This compound has been studied for its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. DCPP has been used as a starting material for the synthesis of various bioactive compounds, including antitumor agents, anti-inflammatory agents, and antimicrobial agents.
properties
IUPAC Name |
(4Z)-4-[(2,4-dichlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O2/c17-11-7-6-10(14(18)9-11)8-13-15(21)19-20(16(13)22)12-4-2-1-3-5-12/h1-9H,(H,19,21)/b13-8- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPBYPPFDNRJIMT-JYRVWZFOSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=C(C=C(C=C3)Cl)Cl)/C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4Z)-4-[(2,4-dichlorophenyl)methylidene]-1-phenylpyrazolidine-3,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methylphenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B4990848.png)
![{[4-(methylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}acetonitrile](/img/structure/B4990850.png)
![N-[3-(dimethylamino)propyl]-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B4990856.png)



![5-(2,4-dimethoxyphenyl)-3-(5H-indeno[1,2-b]pyridin-5-ylidene)-2(3H)-furanone](/img/structure/B4990880.png)
![ethyl [3-(aminocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]carbamate](/img/structure/B4990888.png)
![1-benzyl-4-[(4-phenoxyphenyl)sulfonyl]piperazine](/img/structure/B4990894.png)
![ethyl 5-({[5-(5-methyl-2-furyl)-1,2,4-triazin-3-yl]amino}methyl)-2-furoate](/img/structure/B4990901.png)
![propyl 3-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B4990903.png)
![ethyl 1-bicyclo[2.2.1]hept-2-yl-4-piperidinecarboxylate](/img/structure/B4990906.png)